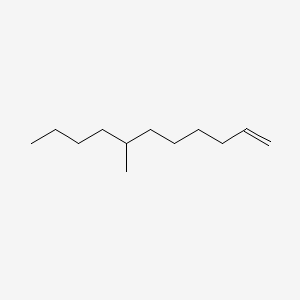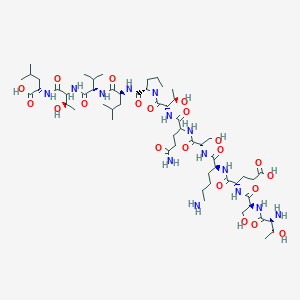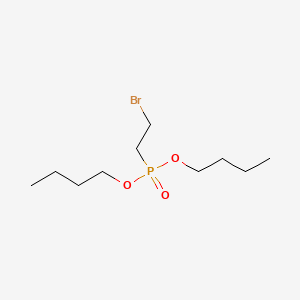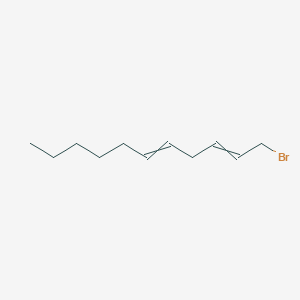
1-Bromoundeca-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromoundeca-2,5-diene is an organic compound characterized by the presence of a bromine atom and two double bonds within an eleven-carbon chain This compound belongs to the class of non-conjugated dienes, where the double bonds are separated by more than one single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromoundeca-2,5-diene can be synthesized through several methods. One common approach involves the free radical halogenation of an allylic carbon in an alkene using N-bromosuccinimide (NBS) as the brominating agent . This reaction typically occurs under mild conditions and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromoundeca-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Addition Reactions: The double bonds in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The double bonds can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) under controlled temperatures.
Oxidation Reactions: Oxidizing agents like peracids or potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: Alcohols, amines, or other substituted derivatives.
Addition Reactions: Dihalides or halohydrins.
Oxidation Reactions: Epoxides or diols.
Reduction Reactions: Alkanes.
Wissenschaftliche Forschungsanwendungen
1-Bromoundeca-2,5-diene has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromoundeca-2,5-diene in chemical reactions involves the interaction of its double bonds and bromine atom with various reagents. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In addition reactions, the double bonds react with electrophiles to form new bonds, often following Markovnikov’s rule .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-butene: A smaller diene with similar reactivity but fewer carbon atoms.
1,3-Butadiene: A conjugated diene with different reactivity due to the conjugation of double bonds.
2,5-Heptadiene: Another non-conjugated diene with a shorter carbon chain.
Uniqueness: 1-Bromoundeca-2,5-diene’s uniqueness lies in its longer carbon chain and the presence of a bromine atom, which imparts distinct reactivity and potential applications compared to shorter dienes. Its non-conjugated nature also differentiates it from conjugated dienes like 1,3-butadiene, leading to different chemical behavior and uses.
Eigenschaften
CAS-Nummer |
75817-51-5 |
|---|---|
Molekularformel |
C11H19Br |
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
1-bromoundeca-2,5-diene |
InChI |
InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI-Schlüssel |
WMCGPKWLWGWRCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC=CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



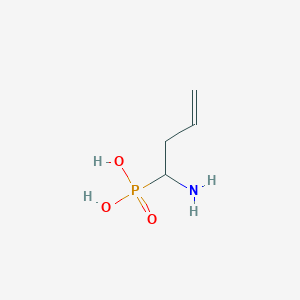
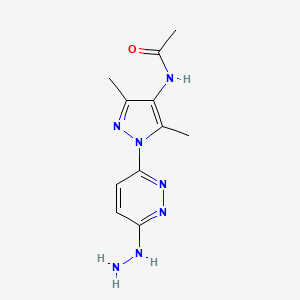
![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
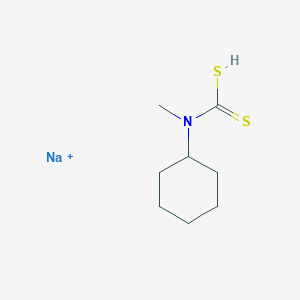
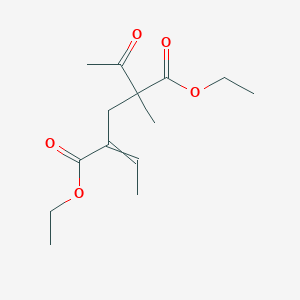
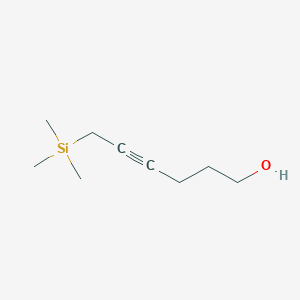
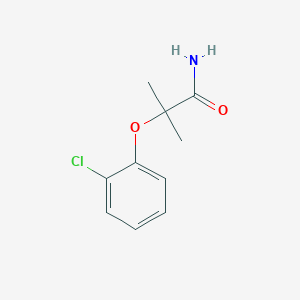
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
![N-Butyl-9-methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-sulfonamide](/img/structure/B14448516.png)
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
